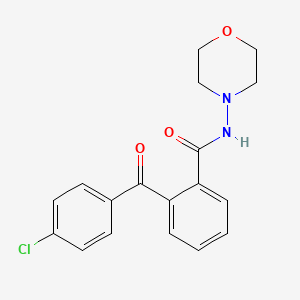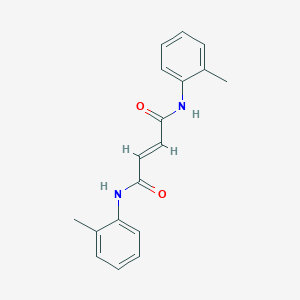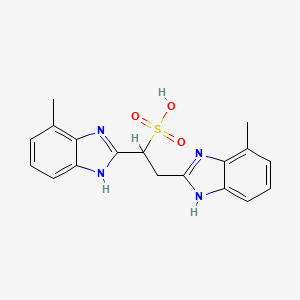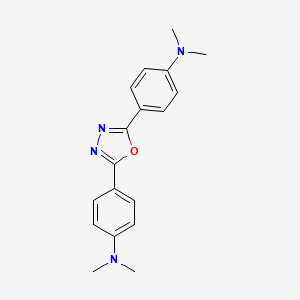![molecular formula C18H20N2O2S B8040188 N-[4-(4-formamido-3,5-dimethylphenyl)sulfanyl-2,6-dimethylphenyl]formamide](/img/structure/B8040188.png)
N-[4-(4-formamido-3,5-dimethylphenyl)sulfanyl-2,6-dimethylphenyl]formamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[4-(4-formamido-3,5-dimethylphenyl)sulfanyl-2,6-dimethylphenyl]formamide is an organic compound characterized by the presence of formamido and sulfanyl groups attached to a dimethylphenyl backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(4-formamido-3,5-dimethylphenyl)sulfanyl-2,6-dimethylphenyl]formamide typically involves the following steps:
Formation of the Intermediate: The initial step involves the preparation of 4-(4-formamido-3,5-dimethylphenyl)sulfanyl-2,6-dimethylphenyl intermediate. This can be achieved through a nucleophilic substitution reaction where a suitable sulfanyl group is introduced to the dimethylphenyl ring.
Formylation: The intermediate is then subjected to formylation to introduce the formamido groups. This step often requires the use of formic acid or formyl chloride under controlled conditions to ensure the selective formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to maximize yield and purity. The use of catalysts and continuous flow systems can enhance the efficiency of the synthesis process.
化学反応の分析
Types of Reactions
N-[4-(4-formamido-3,5-dimethylphenyl)sulfanyl-2,6-dimethylphenyl]formamide undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The formamido groups can be reduced to amines using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens, nitrating agents, sulfonating agents.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Halogenated, nitrated, or sulfonated derivatives.
科学的研究の応用
N-[4-(4-formamido-3,5-dimethylphenyl)sulfanyl-2,6-dimethylphenyl]formamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of specialty chemicals and materials.
作用機序
The mechanism by which N-[4-(4-formamido-3,5-dimethylphenyl)sulfanyl-2,6-dimethylphenyl]formamide exerts its effects involves interactions with specific molecular targets. The formamido groups can form hydrogen bonds with biological molecules, while the sulfanyl group may participate in redox reactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
類似化合物との比較
Similar Compounds
N-[4-(4-formamido-3,5-dimethylphenyl)sulfanyl-2,6-dimethylphenyl]formamide: shares structural similarities with compounds such as:
Uniqueness
The uniqueness of this compound lies in its dual formamido and sulfanyl functional groups, which confer distinct chemical reactivity and potential biological activity compared to other similar compounds.
特性
IUPAC Name |
N-[4-(4-formamido-3,5-dimethylphenyl)sulfanyl-2,6-dimethylphenyl]formamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O2S/c1-11-5-15(6-12(2)17(11)19-9-21)23-16-7-13(3)18(20-10-22)14(4)8-16/h5-10H,1-4H3,(H,19,21)(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQTFHWNBYWMRFN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1NC=O)C)SC2=CC(=C(C(=C2)C)NC=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![[4-Amino-5-(benzoyloxymethyl)-1,2,4-triazol-3-yl]methyl benzoate](/img/structure/B8040112.png)

![3-[4-[(E)-2-(benzotriazol-2-yl)ethenyl]-N-methylanilino]propanenitrile](/img/structure/B8040126.png)
![N-[2-chloro-4-[3-chloro-4-(propanoylamino)phenyl]phenyl]propanamide](/img/structure/B8040139.png)

![N-[3-acetamido-4-[(E)-2-phenylethenyl]phenyl]acetamide](/img/structure/B8040150.png)
![N-[4-(2,4-diformamido-6-methylphenyl)-3-formamido-5-methylphenyl]formamide](/img/structure/B8040156.png)

![2-Methoxyethyl 4-[5-(4-chlorophenyl)-3,4-dihydropyrazol-2-yl]benzenesulfonate](/img/structure/B8040165.png)
![N-[4-[(E)-2-[4-(dimethylamino)phenyl]ethenyl]-3-formamidophenyl]formamide](/img/structure/B8040172.png)
![4-[3-Amino-4-(2,4-diaminophenyl)phenyl]benzene-1,3-diamine](/img/structure/B8040180.png)
![N-[4-(4-formamido-2,3-dimethylphenyl)-2,3-dimethylphenyl]formamide](/img/structure/B8040184.png)

![3-[(2-Nitrophenyl)sulfanylamino]benzonitrile](/img/structure/B8040197.png)
